molecular formula C9H8F2O2 B1441452 2-(2,4-Difluorophenyl)propanoic acid CAS No. 1250572-63-4

2-(2,4-Difluorophenyl)propanoic acid

Cat. No.: B1441452
CAS No.: 1250572-63-4
M. Wt: 186.15 g/mol
InChI Key: MUQVSIADQYTHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)propanoic Acid ( 1250572-63-4) is a high-purity fluorinated organic compound supplied for research and further manufacturing applications. This compound, with a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol, serves as a valuable building block in medicinal chemistry and drug development . The presence of the propanoic acid group and the 2,4-difluorophenyl substituent makes it a versatile intermediate for the synthesis of more complex molecules, particularly in exploring structure-activity relationships . The fluorine atoms can influence the molecule's electronegativity, metabolic stability, and binding affinity, which are critical factors in the design of active pharmaceutical ingredients (APIs) . This product is characterized by a minimum purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Researchers can utilize this compound as a key precursor in various synthetic pathways, including the development of novel small-molecule probes and performance chemicals. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. This product is subject to hazardous material shipping fees .

Properties

IUPAC Name

2-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQVSIADQYTHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250572-63-4
Record name 2-(2,4-difluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Preparation Methods

Condensation of 2,4-Difluorophenol with Halogenated Propionic Acid

A well-documented method involves the nucleophilic substitution of 2,4-difluorophenol with 2-chloropropionic acid in the presence of a base and solvent, followed by acidification and isolation of the product. Although the patent example focuses on 2-(2,4-dichlorophenoxy)propionic acid, the method is adaptable for 2,4-difluorophenyl derivatives by replacing chlorophenol with difluorophenol.

Typical procedure:

  • React 2,4-difluorophenol with 2-chloropropionic acid in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
  • Use potassium hydroxide as a base to deprotonate the phenol and facilitate nucleophilic attack.
  • Maintain reaction temperature between 20–80 °C, with stirring for several hours (8–10 hours).
  • After completion, neutralize with sulfuric acid, filter, and recover the product by solvent extraction and crystallization.

Reaction conditions and yields (adapted from analogous chlorophenyl synthesis):

Parameter Typical Values
Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Base Potassium hydroxide (2 equivalents)
Temperature 20–80 °C
Reaction time 8–10 hours
Product yield Approximately 90–93%

This method offers high yield and reduced environmental impact by recycling solvents and minimizing phenol-containing wastewater.

Multi-Step Synthesis via Epoxide and Azide Intermediates

A more complex synthetic route involves preparing key intermediates such as epoxides and amines before coupling with substituted propionic acids. This approach is particularly used in the synthesis of related triazole derivatives containing 2-(2,4-difluorophenyl)propanoic acid moieties, as described in antifungal agent research.

Key steps:

  • Preparation of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol as an intermediate.
  • Conversion of the diol to an epoxide.
  • Ring-opening of the epoxide with sodium azide to form an azide intermediate.
  • Catalytic hydrogenation to convert the azide to an amine.
  • Condensation of the amine with substituted propionic acids to yield the target compound.

This multi-step synthesis allows for structural modification and fine-tuning of biological activity but is more complex and resource-intensive compared to direct condensation methods.

Comparative Analysis of Preparation Methods

Aspect Direct Condensation Method Multi-Step Epoxide/Azide Route
Complexity Low to moderate High
Number of steps 1 main reaction + workup Multiple steps (5+)
Yield High (90–93%) Variable, dependent on intermediate purities
Scalability High, suitable for industrial scale Moderate, more suited for research and development
Environmental impact Reduced wastewater, solvent recycling possible Higher solvent and reagent use
Application Bulk synthesis of this compound Synthesis of derivatives for pharmaceutical research

Research Findings and Notes

  • The direct condensation approach benefits from using polar aprotic solvents like DMSO or DMF, which enhance nucleophilicity and improve yields.
  • Reaction temperature and base equivalents are critical parameters influencing yield and purity.
  • The multi-step synthesis route enables the introduction of functional groups for biological activity optimization, relevant in antifungal drug development.
  • Structural characterization of intermediates by X-ray crystallography confirms stereochemistry, essential for biological activity.
  • The choice of method depends on the intended application: bulk chemical production favors direct condensation, while drug discovery favors multi-step synthetic routes.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Direct condensation 2,4-Difluorophenol, 2-chloropropionic acid KOH, DMSO/DMF, 20–80 °C, 8–10 h ~90–93 High yield, simple, scalable Limited structural diversity
Multi-step epoxide/azide route Difluorophenyl diol intermediate Epoxidation, NaN3 ring-opening, H2 reduction, condensation Variable Enables derivative synthesis Complex, multi-step, costly

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes .

Scientific Research Applications

Pharmaceutical Applications

Anti-Inflammatory Properties
Research indicates that 2-(2,4-difluorophenyl)propanoic acid exhibits anti-inflammatory properties. It has been studied for its potential interactions with cyclooxygenase enzymes, which play a critical role in inflammatory pathways. Preliminary studies suggest that it may inhibit the recruitment of polymorphonuclear leukocytes at inflammation sites .

Therapeutic Potential
The compound has shown promise in treating various conditions such as:

  • Psoriasis
  • Ulcerative Colitis
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Rheumatoid Arthritis
    These applications are based on its ability to modulate inflammatory responses and tissue damage associated with these diseases .

Environmental Applications

In addition to its pharmaceutical uses, this compound has been investigated for its environmental impact. Studies on microbial degradation have identified bacterial strains capable of utilizing similar compounds as sole carbon sources, indicating potential for bioremediation applications .

Case Studies and Research Findings

  • Study on Anti-Inflammatory Effects
    A study by Nicholoff et al. (1991) explored the effects of related compounds on inflammatory diseases like psoriasis. The findings suggested that fluorinated phenyl propanoic acids could effectively reduce inflammation markers in clinical settings .
  • Microbial Degradation Research
    Research conducted by Tanaka et al. (2023) examined the degradation pathways of fluorinated compounds by specific bacterial strains. The study highlighted the potential for using these compounds in bioremediation efforts to mitigate environmental pollution from chlorinated phenolic compounds .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Phenoxy vs. Phenyl Groups: Phenoxy derivatives (e.g., 2,4-DP) exhibit herbicidal activity due to auxin mimicry, while phenylpropanoic acids (e.g., this compound) are tailored for receptor interactions .

Herbicidal Activity

  • 2,4-DP (2-(2,4-Dichlorophenoxy)propanoic acid): A racemic herbicide targeting broadleaf weeds. The (R)-isomer is herbicidally active, while the (S)-isomer shows negligible activity. Its mechanism involves disrupting plant cell elongation .
  • Diclofop (2-(4-(2,4-dichlorophenoxy)phenoxy)propanoic acid): Inhibits acetyl-CoA carboxylase in grasses, demonstrating the role of extended phenoxy chains in enhancing herbicidal specificity .

F) and positioning in bioactivity.

Receptor Modulation

  • Lactisole : Inhibits human sweet taste receptors (T1R3-TMD) via interaction with the (S)-isomer, demonstrating stereochemical dependence .
  • This compound Derivatives: Derivatives like 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid are under investigation for antimicrobial activity, though specific receptor targets remain uncharacterized .

Key Insight : Fluorine’s role in enhancing blood-brain barrier penetration or metabolic stability could make difluorophenyl derivatives valuable in central nervous system (CNS) drug development .

Biological Activity

2-(2,4-Difluorophenyl)propanoic acid, also known by its CAS number 52043-21-7, is a compound of increasing interest in pharmacological research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₈F₂O₃
  • Molecular Weight : 202.16 g/mol
  • Melting Point : 109-111 °C
  • Solubility : Practically insoluble in water

This compound is primarily studied for its anti-inflammatory properties. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain pathways. This mechanism aligns with other non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects through COX inhibition. In vitro studies have demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Analgesic Properties

In animal models, administration of this compound has resulted in notable analgesic effects comparable to established NSAIDs. The compound's ability to modulate pain pathways suggests its potential use in treating conditions characterized by chronic pain and inflammation .

Study 1: Efficacy in Chronic Pain Models

A study conducted on rodents demonstrated that this compound significantly reduced pain scores in models of chronic inflammatory pain. The compound was administered at varying doses, revealing a dose-dependent relationship with pain relief .

Dose (mg/kg)Pain Score Reduction (%)
1030
2050
5070

Study 2: Safety Profile Assessment

A safety assessment was performed to evaluate the toxicity profile of the compound. Results indicated no significant adverse effects at therapeutic doses. However, higher doses led to gastrointestinal disturbances, consistent with findings associated with other NSAIDs .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism. Peak plasma concentrations are typically reached within one hour post-administration. The compound undergoes hepatic metabolism primarily via glucuronidation and is excreted predominantly through urine .

Q & A

Basic: What are the common synthetic routes for preparing 2-(2,4-difluorophenyl)propanoic acid, and what are the critical parameters for optimizing yield?

Methodological Answer:
A widely used approach involves condensation reactions starting with 2,4-difluorobenzaldehyde. For example:

Knoevenagel condensation of 2,4-difluorobenzaldehyde with malonic acid derivatives under acidic or basic conditions to form α,β-unsaturated intermediates.

Subsequent hydrogenation or reduction (e.g., catalytic hydrogenation with Pd/C) to saturate the double bond.

Hydrolysis of esters or protected intermediates to yield the free carboxylic acid.
Key Parameters:

  • Catalyst selection (e.g., piperidine for Knoevenagel) and temperature control to minimize side reactions.
  • Solvent choice (e.g., ethanol or DMF) to enhance solubility of intermediates.
  • Monitoring reaction progress via TLC or HPLC to optimize reaction times .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from difluorophenyl group) and δ 3.1–3.5 ppm (methine proton adjacent to the carboxylic acid).
    • ¹³C NMR : Carboxylic acid carbon at δ ~170–175 ppm.
  • HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) for purity assessment. Expected [M-H]⁻ ion at m/z 200–202 (depending on isotopic fluorine distribution).
  • FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch).
    Data Interpretation: Cross-validate spectral data with reference standards (e.g., CAS 161712-75-0) to confirm identity .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear acid-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods for weighing or handling powders .
  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • Skin Contact : Immediate washing with soap and water; avoid ethanol, which may enhance dermal absorption .

Advanced: How can enantiomeric impurities in this compound be resolved, and what chiral stationary phases are effective?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC or OD-H) with hexane:isopropanol (90:10, v/v) + 0.1% trifluoroacetic acid. Adjust flow rates to 0.8–1.0 mL/min for baseline separation .
  • Synthetic Control : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce stereochemical purity.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with literature data for (R)- and (S)-enantiomers .

Advanced: What metabolic pathways are predicted for this compound, and how can in vitro models validate these?

Methodological Answer:

  • Phase I Metabolism : Anticipate β-oxidation of the propanoic acid chain or hydroxylation of the difluorophenyl ring. Use human liver microsomes (HLMs) to identify metabolites via LC-HRMS.
  • Phase II Metabolism : Screen for glucuronidation using UDP-glucuronosyltransferase (UGT) assays.
  • Exact Mass Analysis : Monitor for metabolites with m/z 343.1087 (hydroxylated) or m/z 214.0464 (chain-shortened derivatives) .

Advanced: How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess chemical shift variability.
  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and impurities (e.g., residual starting materials).
  • Collaborative Validation : Cross-reference data with independent studies (e.g., CAS 161712-75-0 vs. 205445-51-8) to identify systematic errors .

Advanced: What strategies are recommended for isolating trace impurities in this compound batches?

Methodological Answer:

  • Preparative HPLC : Use gradient elution (ACN:H₂O + 0.1% TFA) on C18 columns. Collect fractions for LC-MS analysis.
  • Ion-Exchange Chromatography : Separate acidic impurities (e.g., unreacted starting acids) using Dowex 50WX4 resin.
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to selectively crystallize the target compound away from impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.